5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a 4-chlorophenyl group, a cyclopropylmethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the 4-chlorophenyl group: This step involves the use of a chlorinated aromatic compound, such as 4-chlorobenzaldehyde, which reacts with the pyrazole intermediate.
Cyclopropylmethyl group addition: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the cyclopropylmethyl group.
1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid: Lacks the 4-chlorophenyl group.
5-(4-methylphenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The presence of both the 4-chlorophenyl group and the cyclopropylmethyl group in 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid imparts unique chemical and biological properties to the compound. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13ClN2O2 |
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Molecular Weight |
276.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(cyclopropylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)13-7-12(14(18)19)16-17(13)8-9-1-2-9/h3-7,9H,1-2,8H2,(H,18,19) |
InChI Key |
MLDBBMBTAPEFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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